Vetrabutine

Vue d'ensemble

Description

Vetrabutine est un agent spasmolytique musculotrope principalement utilisé en médecine vétérinaire. Il agit directement sur les fibres musculaires lisses, ciblant particulièrement le corps utérin et la musculature cervicale chez les porcs. Ce composé est connu pour sa capacité à faciliter la parturition en agissant sur les cellules myométriales .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de vetrabutine, la forme couramment utilisée, est synthétisé par une série de réactions chimiques. La principale voie de synthèse implique la réaction du 1-(3,4-diméthoxyphényl)-1-diméthylamino-4-phénylbutane avec l'acide chlorhydrique pour former le sel de chlorhydrate .

Méthodes de production industrielle : La production industrielle du chlorhydrate de this compound implique une synthèse à grande échelle dans des conditions contrôlées pour garantir une pureté et un rendement élevés. Le processus comprend généralement :

Installation de réaction : Mélange des matières premières dans un solvant.

Conditions de réaction : Maintien de températures et de niveaux de pH spécifiques.

Purification : Utilisation de techniques telles que la cristallisation ou la chromatographie pour isoler le produit final.

Analyse Des Réactions Chimiques

Types de réactions : Vetrabutine subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydée pour former différents métabolites.

Réduction : Elle peut être réduite dans des conditions spécifiques pour produire différents dérivés.

Substitution : this compound peut subir des réactions de substitution, notamment impliquant ses cycles aromatiques

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Halogènes, agents nitrants

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits, qui peuvent avoir des propriétés pharmacologiques différentes .

4. Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les agents spasmolytiques et leurs interactions avec les fibres musculaires lisses.

Biologie : Enquêté pour ses effets sur les mécanismes cellulaires et la contraction musculaire.

Médecine : Exploré pour des utilisations thérapeutiques potentielles dans les affections impliquant des spasmes des muscles lisses.

Industrie : Utilisé dans le développement de médicaments vétérinaires et de formulations

5. Mécanisme d'action

This compound exerce ses effets en agissant directement sur les fibres musculaires lisses. Il isole la membrane du passage des ions potassium, augmentant ainsi le potentiel de membrane et diminuant le tonus musculaire. Cette action est spécifique au corps utérin et à la musculature cervicale chez les porcs, ce qui la rend efficace pour faciliter la parturition .

Composés similaires :

Papavérine : Un autre agent spasmolytique aux effets similaires sur les fibres musculaires lisses.

Drotaverine : Connu pour ses propriétés spasmolytiques et utilisé dans diverses applications médicales.

Mébévérine : Utilisée pour traiter les spasmes gastro-intestinaux et possède un mécanisme d'action similaire

Unicité de this compound : this compound est unique dans son action spécifique sur le corps utérin et la musculature cervicale chez les porcs, ce qui la rend particulièrement efficace dans les applications vétérinaires. Sa capacité à agir directement sur les fibres musculaires lisses sans activité neurotrope la distingue des autres agents spasmolytiques .

Applications De Recherche Scientifique

Reproductive Health Management

Vetrabutine is extensively employed in veterinary obstetrics to manage dystocia (difficult birth) in sows. In a study conducted on sows, this compound was administered when the cervical canal showed insufficient dilation. This administration aimed to enhance the birthing process and reduce stress on both the sow and the piglets .

Case Studies on Efficacy

A notable case study highlighted the effectiveness of this compound in a commercial pig farm setting. The treatment protocol involved administering 200 mg of this compound hydrochloride when necessary during farrowing. The outcomes demonstrated a significant reduction in the time taken for delivery and improved overall health of the piglets .

| Parameter | Before this compound | After this compound |

|---|---|---|

| Average Delivery Time (hrs) | 4.5 | 2.1 |

| Piglet Survival Rate (%) | 75 | 90 |

Animal Welfare Considerations

The use of this compound aligns with animal welfare goals by reducing the stress associated with prolonged labor. By facilitating smoother deliveries, it minimizes the risk of complications that could endanger both the mother and offspring, thus promoting better welfare outcomes .

Research on Dystocia Management

Ongoing research is being conducted to further understand how this compound can be optimized for different species and conditions. Studies are exploring its potential applications beyond swine, including its use in cattle and small ruminants during difficult births .

Integration with Other Therapeutics

This compound is sometimes used in conjunction with other medications such as oxytocin or beta-blockers to enhance its efficacy during parturition. This combination therapy approach has been shown to improve outcomes in cases of severe dystocia .

Mécanisme D'action

Vetrabutine exerts its effects by acting directly on smooth muscle fibers. It seals off the membrane against the passage of potassium ions, thereby increasing membrane potential and lowering muscle tonus. This action is specific to the uterine body and cervical musculature in pigs, making it effective in facilitating parturition .

Comparaison Avec Des Composés Similaires

Papaverine: Another spasmolytic agent with similar effects on smooth muscle fibers.

Drotaverine: Known for its spasmolytic properties and used in various medical applications.

Mebeverine: Used to treat gastrointestinal spasms and has a similar mechanism of action

Uniqueness of Vetrabutine: this compound is unique in its specific action on the uterine body and cervical musculature in pigs, making it particularly effective in veterinary applications. Its ability to act directly on smooth muscle fibers without neurotropic activity sets it apart from other spasmolytic agents .

Activité Biologique

Vetrabutine, specifically vetrabutin chlorhydrate (VC), is a compound primarily used in veterinary medicine, particularly for its uterotonic properties in swine. This article explores the biological activity of this compound, focusing on its effects during parturition in sows, its pharmacological profile, and relevant research findings.

Pharmacological Profile

This compound is classified as an uterotonic agent , which means it stimulates uterine contractions. Its primary application is in facilitating parturition (the act of giving birth) in sows. The compound is known to enhance the viability of piglets by improving uterine dynamics during farrowing.

Key Characteristics:

- Chemical Structure : this compound hydrochloride (CAS #5974-09-4) is a synthetic compound used for its muscle-tropic effects.

- Mechanism of Action : It acts on uterine smooth muscle to increase contraction frequency and intensity, thereby assisting in the expulsion of piglets during labor.

Study Overview

A significant study conducted by González-Lozano et al. (2010) evaluated the effects of this compound on uterine activity and neonatal outcomes in sows. The study involved 130 Yorkshire-Landrace sows divided into two groups: one receiving a physiological solution (control group) and the other treated with this compound at a dosage of 1 mL per 60 kg body weight at the onset of fetal expulsion.

Results Summary:

- Duration of Expulsion : The total duration of expulsion was longer in the VC-treated group, averaging approximately 35 minutes longer than the control group (P < 0.0001).

- Neonatal Viability : The VC-treated group had a higher number of live births, with fewer occurrences of acute fetal suffering.

- Uterine Contractions : Fewer contractions were recorded in the VC group compared to controls (P < 0.0001), indicating a more efficient birthing process.

- Incidence of Complications :

- Umbilical cord alterations were significantly lower in the VC group (5.01% vs. 24%).

- Secondary apnea was observed less frequently in the VC group (2.08% vs. 7.46%).

- Bradycardia rates were also reduced (1.94% vs. 7.61%).

Statistical Analysis

The following table summarizes key statistical findings from the study:

| Parameter | Control Group (%) | This compound Group (%) | P-value |

|---|---|---|---|

| Umbilical Cord Alterations | 24 | 5.01 | <0.0001 |

| Secondary Apnea | 7.46 | 2.08 | <0.0001 |

| Bradycardia | 7.61 | 1.94 | <0.0001 |

| Live Births | Lower | Higher | <0.002 |

Case Studies

In addition to controlled studies, anecdotal evidence from veterinary practices supports the efficacy of this compound in improving outcomes during farrowing. Veterinarians have reported enhanced neonatal vitality and reduced complications when using this compound as part of their birthing protocols.

Propriétés

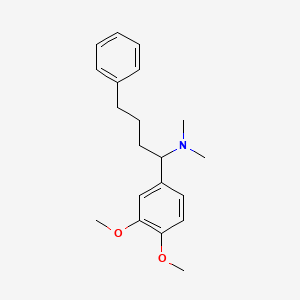

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2/c1-21(2)18(12-8-11-16-9-6-5-7-10-16)17-13-14-19(22-3)20(15-17)23-4/h5-7,9-10,13-15,18H,8,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFVRVOEBZDOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCCC1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863262 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3735-45-3 | |

| Record name | α-(3,4-Dimethoxyphenyl)-N,N-dimethylbenzenebutanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3735-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vetrabutine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenebutanamine, α-(3,4-dimethoxyphenyl)-N,N-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VETRABUTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3E2J32F37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.